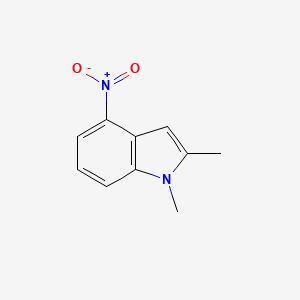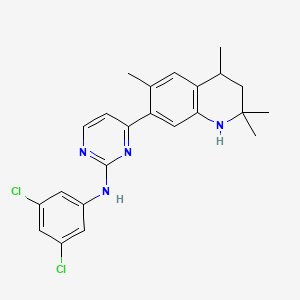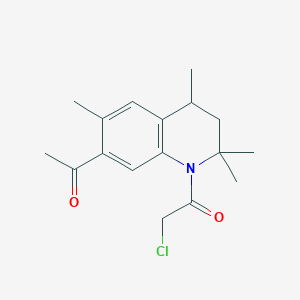
1,2-Dimethyl-4-nitroindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-ジメチル-4-ニトロインドールは、多くの天然物や医薬品に見られる重要なヘテロ環系であるインドールの誘導体です。インドールは生物活性を有することで知られており、医薬品や農薬など、さまざまな用途に使用されています。4位にニトロ基、1位と2位にメチル基が存在することで、1,2-ジメチル-4-ニトロインドールは独特な化学的性質を持つユニークな化合物となります。
2. 製法
合成経路と反応条件
1,2-ジメチル-4-ニトロインドールの合成は、いくつかの方法によって達成できます。一般的な方法の1つは、フィッシャーインドール合成で、フェニルヒドラジン誘導体が酸性条件下でケトンと反応してインドールを生成する反応です。 1,2-ジメチル-4-ニトロインドールの場合、ニトロ基とメチル基を所望の位置に導入するには、特定の出発物質と条件が必要です .
工業的生産方法
1,2-ジメチル-4-ニトロインドールの工業的生産には、大規模なフィッシャーインドール合成または、高収率と高純度を確保するその他の最適化された合成経路が用いられる場合があります。 方法の選択は、コスト、出発物質の入手可能性、環境への配慮などの要素によって異なります .
3. 化学反応解析
反応の種類
1,2-ジメチル-4-ニトロインドールは、次のようなさまざまな化学反応を起こします。
酸化: ニトロ基は特定の条件下でアミノ基に還元されます。
還元: ニトロ基は、水素ガスと触媒などの還元剤を用いてアミノ基に還元できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: パラジウム触媒を用いた水素ガスや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主要な生成物
酸化: ニトロソ誘導体またはアミノ誘導体の生成。
還元: 1,2-ジメチル-4-アミノインドールの生成。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-4-nitro-1H-indole can be achieved through various methods. One common approach involves the nitration of 1,2-dimethylindole. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position.
Industrial Production Methods
Industrial production of 1,2-dimethyl-4-nitro-1H-indole may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,2-Dimethyl-4-nitro-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents, nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 1,2-dimethyl-4-amino-1H-indole.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Oxidation: 1,2-dimethyl-4-nitroindole-3-carboxylic acid.
科学的研究の応用
1,2-ジメチル-4-ニトロインドールは、いくつかの科学研究において応用されています。
化学: より複雑な分子の合成におけるビルディングブロックとして用いられています。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性を研究されています。
医学: さまざまな疾患の治療における潜在的な治療用途について調査されています。
作用機序
1,2-ジメチル-4-ニトロインドールの作用機序には、特定の分子標的や経路との相互作用が含まれます。ニトロ基は還元されて反応性中間体を生成し、細胞成分と相互作用します。 これらの相互作用は、酵素の阻害、細胞プロセスの阻害、がん細胞のアポトーシス誘導など、さまざまな生物学的効果をもたらす可能性があります .
6. 類似の化合物との比較
類似の化合物
1-メチル-4-ニトロインドール: 構造は似ていますが、メチル基が1つだけです。
2-メチル-4-ニトロインドール: 構造は似ていますが、メチル基が異なる位置に1つだけです。
4-ニトロインドール: メチル基は欠損していますが、ニトロ基は同じ位置にあります.
独自性
1,2-ジメチル-4-ニトロインドールは、メチル基とニトロ基の両方が存在することで独特であり、これにより、異なる化学的および生物学的性質が与えられます。 これらの構造的特徴は、さまざまな用途や研究において貴重な化合物となっています .
類似化合物との比較
Similar Compounds
1-Methyl-4-nitro-1H-indole: Lacks the second methyl group at the 2-position.
2-Methyl-4-nitro-1H-indole: Lacks the methyl group at the 1-position.
4-Nitro-1H-indole: Lacks both methyl groups.
Uniqueness
1,2-Dimethyl-4-nitro-1H-indole is unique due to the presence of both methyl groups at the 1- and 2-positions, which can influence its chemical reactivity and biological properties. The combination of these substituents can affect the compound’s electronic distribution, steric hindrance, and overall molecular interactions, making it distinct from other similar indole derivatives.
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
1,2-dimethyl-4-nitroindole |
InChI |
InChI=1S/C10H10N2O2/c1-7-6-8-9(11(7)2)4-3-5-10(8)12(13)14/h3-6H,1-2H3 |
InChIキー |
GBSKZFCYJKXRTO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(N1C)C=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B11047391.png)
![di-tert-butyl (6E)-2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate](/img/structure/B11047395.png)

![N-{2-[(2-Nitrophenyl)amino]ethyl}adamantane-1-carboxamide](/img/structure/B11047406.png)
![1-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}acetone](/img/structure/B11047418.png)
![Dimethyl 5-{[(2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11047421.png)

![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047430.png)
![ethyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B11047433.png)
![(2Z)-2-[(6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinecarbothioamide](/img/structure/B11047441.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047449.png)
![N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-phenylacetamide](/img/structure/B11047452.png)
![3-(2,5-Difluorophenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047457.png)
![2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11047467.png)
